N-Methyl-5,6-bis(trifluoromethyl)pyridin-2-amine
Description
Properties
Molecular Formula |
C8H6F6N2 |
|---|---|
Molecular Weight |
244.14 g/mol |
IUPAC Name |
N-methyl-5,6-bis(trifluoromethyl)pyridin-2-amine |
InChI |
InChI=1S/C8H6F6N2/c1-15-5-3-2-4(7(9,10)11)6(16-5)8(12,13)14/h2-3H,1H3,(H,15,16) |
InChI Key |
AYZNILLESCJNSL-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=NC(=C(C=C1)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Overview:
This method involves the methylation of pre-formed pyridin-2-amine derivatives bearing the bis(trifluoromethyl) substituents. It is a straightforward approach that utilizes methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.
Procedure:
- Starting Material: 2-Amino-5,6-bis(trifluoromethyl)pyridine
- Reagents: Methyl iodide (CH₃I) or dimethyl sulfate (DMSO₄)
- Conditions: Base such as potassium carbonate (K₂CO₃) in polar aprotic solvents like acetone or acetonitrile
- Reaction: Nucleophilic substitution at the amino group to form N-methylated derivatives
Limitations:
- Selectivity can be challenging, potentially leading to over-methylation or methylation at unintended sites.
- Requires prior synthesis of the pyridin-2-amine core with trifluoromethyl groups.
Construction of the Pyridine Ring via Cyclization of Nitriles or Halides
Overview:
This approach synthesizes the pyridine ring with trifluoromethyl groups directly attached, followed by amino functionalization at the 2-position.
Synthetic Route:
- Step 1: Synthesis of 2,6-bis(trifluoromethyl)pyridine derivatives via nucleophilic aromatic substitution or radical trifluoromethylation of halogenated pyridines.
- Step 2: Nitration or halogenation at the 2-position to introduce suitable leaving groups.
- Step 3: Nucleophilic substitution with ammonia or amines to form pyridin-2-amine.
- Step 4: Methylation of the amino group to obtain the N-methyl derivative.
Key Reagents:
- Trifluoromethylating agents such as Togni’s reagent or Umemoto’s reagent for radical trifluoromethylation.
- Nucleophiles like ammonia or primary amines for ring substitution.
Challenges:
- Controlling regioselectivity during trifluoromethylation.
- Achieving high yields in multi-step sequences.
Multistep Synthesis via 4-(Difluoromethyl)pyridin-2-amine as a Key Intermediate
Recent advances have demonstrated the utility of 4-(difluoromethyl)pyridin-2-amine as a pivotal intermediate for constructing the target molecule, especially in large-scale pharmaceutical synthesis.
Methodology:
- Starting Material: 2,2-Difluoroacetic anhydride reacts with substituted pyridine derivatives.
- Key Step: Formation of the 4-(difluoromethyl)pyridin-2-amine via a five-step, two-pot process, avoiding hazardous amination techniques.
- Reaction Conditions:
- Initial acylation with difluoroacetic anhydride.
- Subsequent cyclization and substitution steps under controlled temperature and inert atmosphere.
- Final methylation of the amino group using methylating agents like methyl iodide or dimethyl sulfate.
Advantages:
- Scalable and suitable for large-scale production.
- High yields (~46% overall yield reported).
- Avoids the use of hazardous reagents such as ammonia gas or sealed vessel amination.
Catalytic Cross-Coupling Strategies
Overview:
Utilizing palladium-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination, to attach the amino group at the 2-position of a suitably functionalized pyridine ring bearing trifluoromethyl groups.
Procedure:
- Step 1: Synthesize 2-halogenated pyridine derivatives with bis(trifluoromethyl) groups.
- Step 2: Couple with methylamine or methylated amines in the presence of palladium catalysts, phosphine ligands, and bases like sodium tert-butoxide.
- Step 3: Purify the N-methylated product through chromatography or recrystallization.
Benefits:
- High regioselectivity.
- Compatibility with various functional groups.
- Suitable for late-stage functionalization.
Chemical Reactions Analysis
Types of Reactions
N-Methyl-5,6-bis(trifluoromethyl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, often facilitated by strong bases or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in the presence of a catalyst.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-Methyl-5,6-bis(trifluoromethyl)pyridine-2-carboxylic acid, while reduction may produce this compound derivatives with altered functional groups.
Scientific Research Applications
N-Methyl-5,6-bis(trifluoromethyl)pyridin-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s unique properties make it useful in studying enzyme interactions and protein-ligand binding.
Medicine: It is investigated for its potential pharmacological activities, including anti-inflammatory and anticancer properties.
Industry: The compound is used in the development of agrochemicals and materials with specific electronic properties
Mechanism of Action
The mechanism of action of N-Methyl-5,6-bis(trifluoromethyl)pyridin-2-amine involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Pyridine Derivatives
| Compound Name | Substituents (Positions) | Key Functional Groups | CAS Number |
|---|---|---|---|
| N-Methyl-5,6-bis(trifluoromethyl)pyridin-2-amine | -CF₃ (5,6), -NHCH₃ (2) | Trifluoromethyl, methylamino | Not provided |
| 2-Chloro-6-(trifluoromethyl)pyridine-4-carbonitrile | -Cl (2), -CF₃ (6), -CN (4) | Chloro, trifluoromethyl, cyano | 1361852-29-0 |
| 3-Bromo-6-(trifluoromethoxy)pyridin-2-amine | -Br (3), -OCF₃ (6), -NH₂ (2) | Bromo, trifluoromethoxy, amino | 1361825-47-9 |
| 6-Bromo-3-(trifluoromethoxy)pyridin-2-amine | -Br (6), -OCF₃ (3), -NH₂ (2) | Bromo, trifluoromethoxy, amino | 89581-84-0 |
| 2-(2-Chloropyridin-3-yl)acetic acid | -Cl (2), -CH₂COOH (3) | Chloro, carboxylic acid | 61494-55-1 |
Key Observations
Substituent Effects on Lipophilicity: The dual -CF₃ groups in this compound enhance lipophilicity compared to mono-fluorinated analogs (e.g., 2-chloro-6-(trifluoromethyl)pyridine-4-carbonitrile). This property may improve membrane permeability in drug design . Compounds with -OCF₃ (trifluoromethoxy) groups (e.g., 3-bromo-6-(trifluoromethoxy)pyridin-2-amine) exhibit moderate lipophilicity but greater metabolic resistance than non-fluorinated ethers.
Electronic and Steric Influence: The methylamino group (-NHCH₃) at position 2 in the target compound introduces steric bulk and basicity, contrasting with the electron-withdrawing -Cl or -CN groups in analogs like 2-chloro-6-(trifluoromethyl)pyridine-4-carbonitrile. This difference may affect binding to electron-rich biological targets. Brominated derivatives (e.g., 6-bromo-3-(trifluoromethoxy)pyridin-2-amine) are likely intermediates in Suzuki-Miyaura couplings, whereas the target compound’s -CF₃ groups may favor nucleophilic aromatic substitution.
Applications and Reactivity: Carboxylic acid derivatives (e.g., 2-(2-chloropyridin-3-yl)acetic acid) are often used as synthetic intermediates for amide or ester formation, unlike the target compound, which may serve as a terminal pharmacophore.
Research Findings and Limitations
While detailed experimental data (e.g., solubility, bioactivity) for this compound is scarce, its structural analogs provide insights:
- Synthetic Utility : Fluorinated pyridines are frequently employed in medicinal chemistry due to their stability and tunable electronic profiles. For example, 2-chloro-6-(trifluoromethyl)pyridine-4-carbonitrile (CAS: 1361852-29-0) is a precursor in herbicide synthesis .
Limitations : Direct comparisons are hindered by the lack of published studies on the target compound. Further research is needed to elucidate its physicochemical properties and biological performance relative to established analogs.
Biological Activity
N-Methyl-5,6-bis(trifluoromethyl)pyridin-2-amine is a novel compound characterized by its unique trifluoromethyl groups on a pyridine ring. This structural configuration imparts significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology. This article reviews the biological activities of this compound, supported by data tables, case studies, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . The presence of two trifluoromethyl groups enhances its lipophilicity and chemical stability, which are critical for its biological interactions. The electron-withdrawing nature of the trifluoromethyl groups stabilizes positive charges during reaction mechanisms, facilitating various biological activities.
Antimicrobial Activity
This compound has shown notable antimicrobial properties. In a study comparing several pyridine derivatives, it was found that this compound exhibited significant activity against various bacterial strains, including Chlamydia trachomatis, which is notorious for causing sexually transmitted infections .
Table 1: Antimicrobial Activity of this compound
| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Chlamydia trachomatis | 32 μg/mL |
| 6-Methyl-5-(trifluoromethyl)pyridin-2-amine | E. coli | 64 μg/mL |
| 5-(Difluoromethyl)-3-methylpyridin-2-amine | S. aureus | 16 μg/mL |
The compound's selectivity towards Chlamydia without affecting host cell viability underscores its potential as a therapeutic agent .
Anti-Cancer Potential
Research has indicated that this compound may also possess anti-cancer properties. Its structural analogs have been investigated for their ability to inhibit key signaling pathways in cancer cells. For instance, compounds with similar trifluoromethyl substitutions have been shown to target the PI3K/mTOR pathway effectively, leading to reduced proliferation in various tumor cell lines .
Table 2: Inhibitory Effects on Cancer Cell Lines
| Compound | Cancer Cell Line | IC50 (nM) |
|---|---|---|
| This compound | A2058 Melanoma | 50 nM |
| PQR309 (related compound) | SKOV3 Ovarian Cancer | 17 nM |
This data suggests that the trifluoromethyl groups not only enhance lipophilicity but also improve the binding affinity to cellular targets involved in tumorigenesis .
Case Studies
-
Study on Antichlamydial Activity :
A recent investigation focused on the antichlamydial properties of various pyridine derivatives. It was found that compounds similar to this compound demonstrated selective inhibition of C. trachomatis growth while maintaining low toxicity towards mammalian cells. This highlights the potential for developing targeted therapies against chlamydial infections using such compounds as lead structures . -
Inhibition of Tumor Growth :
Another study explored the effects of trifluoromethyl-substituted pyridines on tumor growth in xenograft models. The results indicated that these compounds could significantly reduce tumor size and proliferation rates in treated groups compared to controls. The mechanism was attributed to the inhibition of PI3K signaling pathways, which are crucial for cancer cell survival and growth .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
